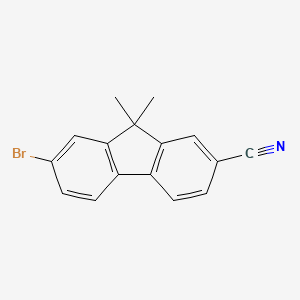

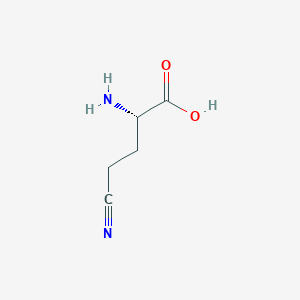

![molecular formula C8H13NO B3181248 1-Azaspiro[4.4]nonan-2-one CAS No. 63941-21-9](/img/structure/B3181248.png)

1-Azaspiro[4.4]nonan-2-one

Descripción general

Descripción

Synthesis Analysis

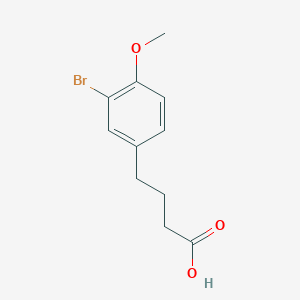

The synthesis of 1-Azaspiro[4.4]nonan-2-one involves the introduction of a pent-4-enyl group to the nitrone carbon followed by an intramolecular 1,3-dipolar cycloaddition reaction and isoxazolidine ring opening . The synthesis of new pyrrolidine nitroxides from 5,5-dialkyl-1-pyrroline N-oxides has been reported .

Molecular Structure Analysis

The molecular formula of this compound is C8H13NO . Its average mass is 139.195 Da and its monoisotopic mass is 139.099716 Da .

Chemical Reactions Analysis

The chemical reactions of this compound involve the addition of pent-4-enylmagnesium bromide to the corresponding nitrone, oxidation to alkenylnitrone, intramolecular 1,3-dipolar cycloaddition, and isoxazolidine ring opening . The kinetics of reduction of the new nitroxides with ascorbate were studied and compared to those of previously published compounds .

Physical and Chemical Properties Analysis

The physical form of this compound is a powder . It has a melting point of 108-110°C .

Aplicaciones Científicas De Investigación

Synthesis in Bioactive Natural Products

1-Azaspiro[4.4]nonan-2-one is a key structure in several bioactive natural products. It represents the core skeleton of cephalotaxine, which is significant in the context of antileukemic activity. For instance, homoharringtonine, derived from cephalotaxine, has shown high rates of complete hematological remission in patients with chronic myelogenous leukemia resistant to other chemotherapies (El Bialy, Braun & Tietze, 2005).

Antimicrobial Applications

Compounds derived from this compound have shown potential as antimicrobial agents. For example, bispiroheterocyclic derivatives synthesized from 1-azaspiro compounds demonstrated significant antimicrobial activities (Al-Ahmadi, 1996).

Anticonvulsant Properties

Several studies have focused on the synthesis and evaluation of derivatives of this compound for anticonvulsant properties. Compounds such as N-phenylamino derivatives showed promising results in anticonvulsant tests, indicating potential applications in seizure management (Kamiński, Obniska & Dybała, 2008).

Anti-coronavirus Activity

Recent research has identified this compound derivatives as potential inhibitors of human coronavirus. These findings highlight the compound's significance in antiviral drug development, particularly in the context of the coronavirus pandemic (Apaydın, Cesur, Stevaert, Naesens & Cesur, 2019).

Antimycobacterial Agents

Several this compound derivatives have been synthesized and evaluated for their antimycobacterial properties, showing potential as therapeutic agents against tuberculosis (Srivastava, Gaikwad, Haq, Sinha & Katti, 2005).

Angiogenesis Inhibition

Azaspirene, a compound derived from this compound, has been identified as an angiogenesis inhibitor. This underscores its potential in cancer treatment, where angiogenesis plays a crucial role (Asami, Kakeya, Onose, Yoshida, Matsuzaki & Osada, 2002).

Mecanismo De Acción

Mode of Action

The mode of action of 1-Azaspiro[4It is synthesized from 5,5-dialkyl-1-pyrroline n-oxides via the introduction of a pent-4-enyl group to the nitrone carbon followed by an intramolecular 1,3-dipolar cycloaddition reaction and isoxazolidine ring opening . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Safety and Hazards

Análisis Bioquímico

Cellular Effects

There is currently no available information on the effects of 1-Azaspiro[4.4]nonan-2-one on various types of cells and cellular processes

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of this compound over time in laboratory settings

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models

Transport and Distribution

There is currently no available information on how this compound is transported and distributed within cells and tissues

Propiedades

IUPAC Name |

1-azaspiro[4.4]nonan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-7-3-6-8(9-7)4-1-2-5-8/h1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZSPXXAYFKIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

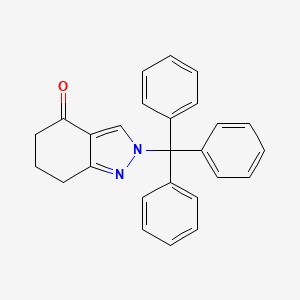

![benzhydryl (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3181168.png)

![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)